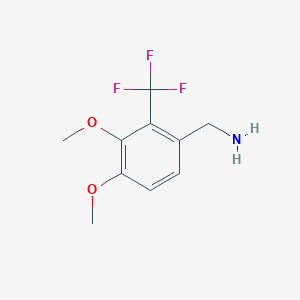

(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine

Description

Properties

Molecular Formula |

C10H12F3NO2 |

|---|---|

Molecular Weight |

235.20 g/mol |

IUPAC Name |

[3,4-dimethoxy-2-(trifluoromethyl)phenyl]methanamine |

InChI |

InChI=1S/C10H12F3NO2/c1-15-7-4-3-6(5-14)8(9(7)16-2)10(11,12)13/h3-4H,5,14H2,1-2H3 |

InChI Key |

JYFPTNZEXBIFLV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN)C(F)(F)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,4-Dimethoxy-2-(trifluoromethyl)benzoic Acid

A crucial intermediate is 3,4-dimethoxy-2-(trifluoromethyl)benzoic acid, which can be synthesized by oxidation of the corresponding methyl or aldehyde derivatives under controlled conditions.

- Starting from a dimethoxy-substituted aromatic compound, sodium chlorite oxidation is performed in methanol-water mixture with sulfamide as an additive.

- The reaction is conducted under ice cooling for 2 hours.

- Sodium hydrogensulfite is added dropwise to quench the reaction.

- The product precipitates and is collected by filtration, yielding about 85% of the acid intermediate.

Reaction conditions and yield data:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxidation | Sodium chlorite, sulfamide, methanol/water, ice cooling, 2 h | 85 | High purity, suitable for next step |

Spectral data:

^1H-NMR (DMSO-d6) δ: 7.38 (1H, d, J=8.56 Hz), 7.30 (1H, d, J=8.56 Hz), 3.90 (3H, s), 3.82 (3H, s).

Preparation of 3,4-Dimethoxybenzyl Bromide

This intermediate is often prepared as a precursor to the methanamine by halogenation of the corresponding benzyl alcohol or aldehyde.

- Boron tribromide is used as a brominating agent at low temperature (-5 to 0 °C).

- Reaction time is typically 5–6 hours at room temperature.

- The yield is reported to be high, around 80–85%.

- This method avoids toxic reagents like triphenylphosphine and carbon tetrabromide, improving safety and scalability.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | Boron tribromide, 0 to room temp, 5–6 h | 80–85 | Efficient, low pollution |

This bromide is a key intermediate for nucleophilic substitution to introduce the amine group.

Conversion to (3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine

Nucleophilic Substitution Approach

- The benzyl bromide intermediate undergoes nucleophilic substitution with ammonia or an amine source to form the corresponding benzylamine.

- Reaction conditions typically involve mild heating in a polar solvent.

- Purification is achieved by crystallization or chromatography.

Alternative Reductive Amination

- Starting from the corresponding aldehyde (3,4-dimethoxy-2-(trifluoromethyl)benzaldehyde), reductive amination with ammonia or ammonium salts in the presence of reducing agents (e.g., sodium cyanoborohydride) can be employed.

- This method allows direct formation of the methanamine without isolating the bromide intermediate.

Summary Table of Preparation Methods

Research Findings and Notes

- The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making the synthetic route's selectivity critical to preserve this group intact.

- The use of boron tribromide for bromination is preferred over traditional methods due to higher yield and lower toxicity.

- Reductive amination offers a direct and efficient route to the amine, minimizing steps and potential side reactions.

- Purification methods such as recrystallization from methanol or ethyl acetate are effective for isolating high-purity products.

- The overall synthetic strategy is adaptable for scale-up, with reported yields consistently above 80% for key steps.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. For example:

-

Air oxidation : Forms a Schiff base intermediate in the presence of catalytic AgF, yielding imine derivatives .

-

Chemical oxidants : Using CFSONa and PPh in MeCN at 50°C, the amine is oxidized to nitroso intermediates, which further react to form trifluoromethylated aromatic products .

Table 1: Oxidation Reaction Conditions and Products

| Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| AgF + CFSONa | MeCN | 50 | N-Trifluoromethyl imine derivatives | 73–87 |

| O (air) | DMF | RT | Schiff base complexes | 46–67 |

Substitution Reactions

The electron-rich aromatic ring (activated by methoxy groups) participates in electrophilic substitution, while the trifluoromethyl group directs regioselectivity:

-

Nucleophilic aromatic substitution : Reacts with aryl bromides (e.g., 4-bromobenzylamine) under NaN(SiMe) catalysis to form diarylmethanamine derivatives .

-

Halogenation : The para position to the trifluoromethyl group is selectively brominated using NBS in CCl .

Table 2: Substitution Reaction Outcomes

| Substrate | Reagent | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 4-Bromobenzylamine | NaN(SiMe) | Pd(OAc) | Diarylmethanamine | 90 |

| N-Bromosuccinimide (NBS) | CCl | Light (hv) | 5-Bromo-3,4-dimethoxy-2-(CF)aniline | 82 |

Trifluoromethyl Group Reactivity

The –CF group enhances stability but can participate in radical-mediated reactions:

-

Radical trifluoromethylation : Under Zn-mediated conditions, the compound acts as a CF source for C–H functionalization of naphthoquinones .

-

Hydrolysis resistance : The –CF group remains intact even under acidic hydrolysis (e.g., 6M HCl, 100°C), preserving the aromatic framework .

Key Data:

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 235.20 g/mol. Its structure features a trifluoromethyl group and two methoxy groups attached to a phenyl ring, which enhances its lipophilicity and metabolic stability. These properties make it a candidate for various applications in drug development and material sciences.

Antimicrobial and Anti-inflammatory Properties

Research indicates that (3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine may exhibit significant antimicrobial and anti-inflammatory activities. The trifluoromethyl group is known to enhance binding affinity to biological targets, potentially influencing its pharmacological profile. Studies have shown that compounds with similar structural features can modulate enzyme activity and interact with various biological receptors, making this compound a valuable candidate for further pharmacological studies.

Pharmacological Studies

Recent studies have focused on the pharmacological properties of compounds related to this compound. For instance, the structure-activity relationship (SAR) analysis has shown that modifications to the phenyl group can significantly affect potency. A notable study indicated that certain substitutions led to a substantial loss of activity, emphasizing the importance of structural integrity for biological efficacy .

In Vitro Studies

In vitro studies have demonstrated the compound's potential effects on cyclooxygenase inhibition, which is crucial for anti-inflammatory drug development. Compounds with similar methoxy substitutions were evaluated for their ability to inhibit cyclooxygenase enzymes effectively .

Mechanism of Action

The mechanism of action of (3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl and Methoxy Groups

N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine ()

- Structure : Contains a 3,4-dimethoxybenzyl group linked to a 4-fluorophenethylamine moiety.

- Key Differences : Lacks the trifluoromethyl group but includes a fluorine atom on the distal phenyl ring.

- Implications: The fluorine atom enhances metabolic stability compared to non-fluorinated analogs, while the absence of CF₃ may reduce lipophilicity .

2-(3,4-Dimethoxyphenyl)ethylamine ()

- Key Differences : Simpler structure without fluorinated groups.

- Implications : The absence of CF₃ likely reduces σ-receptor affinity (see ) but improves aqueous solubility due to lower hydrophobicity .

Trifluoromethyl-Substituted Benzylamines

3,5-Bis(trifluoromethyl)benzylamine ()

- Structure : Features two CF₃ groups at the 3- and 5-positions.

- Key Differences : Higher lipophilicity due to dual CF₃ groups, which may enhance blood-brain barrier penetration but reduce solubility.

2-[4-(Trifluoromethyl)phenyl]ethylamine ()

- Structure : A phenethylamine with a CF₃ group at the 4-position of the phenyl ring.

- Key Differences : Lacks methoxy groups, leading to reduced electron-donating effects.

- Implications : The absence of methoxy groups may decrease interactions with polar receptor residues, altering selectivity in biological targets .

Pharmacologically Active Analogs

N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (Compound 29, )

- Structure : Contains a trifluoromethoxy (-OCF₃) group and a piperidine ring.

- Biological Activity : Exhibits high σ1 receptor affinity (Ki = 2.1 nM) and moderate σ2 affinity (Ki = 32 nM).

- Implications: The trifluoromethoxy group enhances σ1 binding compared to non-fluorinated analogs. The target compound’s CF₃ group may similarly improve receptor interactions but with differing selectivity due to structural variations .

Adenosine Analogs with Trifluoromethylphenyl Piperazine ()

- Structure : Complex purine derivatives with CF₃-phenylpiperazine side chains.

- Biological Activity : Potent inhibitors of Mycobacterium growth (MIC values <1 μM).

- Implications : The CF₃ group in these analogs contributes to target enzyme inhibition, suggesting that the target compound’s CF₃ moiety may also enhance antimicrobial or anticancer activity .

Physicochemical Properties

- Melting Points :

- Solubility : Methoxy groups improve water solubility, while CF₃ increases logP. The target compound likely has moderate solubility in polar organic solvents .

Biological Activity

(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is . It features a trifluoromethyl group and two methoxy substituents on the phenyl ring, which are known to influence its biological activity significantly. The presence of these functional groups can enhance lipophilicity and modulate interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- CETP Inhibition : The compound has shown significant inhibition of cholesteryl ester transfer protein (CETP), an important target for cardiovascular disease treatment. In vitro studies demonstrated an IC50 value of approximately 0.79 µM, indicating potent activity against CETP .

- Anticancer Potential : Preliminary evaluations suggest that this compound may exhibit anticancer properties through mechanisms involving the inhibition of specific kinases associated with tumor growth .

- Neuropharmacological Effects : Some derivatives have been explored for their neuroactive properties, suggesting potential applications in treating neurological disorders .

Structure-Activity Relationship (SAR)

The SAR studies focus on how modifications to the compound's structure affect its biological activity. Key findings include:

- Methoxy Substituents : The introduction of 3,4-dimethoxy groups significantly enhances CETP inhibitory activity. Conversely, replacing these groups with electron-withdrawing groups can diminish activity .

- Trifluoromethyl Group : The trifluoromethyl group is crucial for maintaining the compound's potency against CETP and other biological targets. Its presence appears to optimize binding affinity and selectivity .

Table 1: Biological Activity of this compound and Derivatives

| Compound | Biological Target | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | CETP | 0.79 ± 0.02 | Potent inhibitor |

| Compound X | PI3Kα | 1.02 ± 0.01 | Anticancer activity |

| Compound Y | Kinase Inhibition | 0.25 ± 0.05 | Multikinase inhibitor |

Case Studies

- CETP Inhibition Study : A study evaluated various derivatives of aryl-methylamine compounds for CETP inhibition. Among them, this compound showed superior potency compared to others tested .

- Anticancer Activity Assessment : In vitro models demonstrated that compounds similar to this compound inhibited cancer cell proliferation effectively by targeting specific signaling pathways involved in tumor growth .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis and purification of (3,4-dimethoxy-2-(trifluoromethyl)phenyl)methanamine?

- Methodology :

- Synthetic Routes : Utilize reductive amination of the corresponding aldehyde precursor (e.g., 3,4-dimethoxy-2-(trifluoromethyl)benzaldehyde) with ammonia or ammonium acetate under hydrogenation conditions (e.g., Pd/C or NaBH₄). Alternative routes may involve nucleophilic substitution of halogenated precursors with methylamine derivatives .

- Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization using solvents like dichloromethane/hexane. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS .

- Yield Optimization : Adjust reaction temperature (40–60°C), catalyst loading (5–10% Pd/C), and reaction time (12–24 hrs) to balance efficiency and side-product formation .

Q. What analytical techniques are critical for structural characterization of this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm the methanamine group (δ ~3.8 ppm for -CH₂NH₂), trifluoromethyl (δ ~120–125 ppm in ¹³C), and methoxy resonances (δ ~3.8–4.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (C₁₀H₁₂F₃NO₂, exact mass 235.082 g/mol). Fragmentation patterns identify loss of -NH₂ or -OCH₃ groups .

- X-ray Crystallography : For crystalline derivatives, determine bond angles and spatial arrangement of substituents to inform SAR studies .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on the trifluoromethyl group’s role in hydrophobic binding pockets and methoxy groups in hydrogen bonding .

- MD Simulations : Apply the Particle Mesh Ewald (PME) method for electrostatic calculations in explicit solvent models (e.g., TIP3P water) to assess stability of ligand-target complexes over 100-ns trajectories .

- ADMET Prediction : Tools like SwissADME predict logP (~2.5), permeability (Caco-2 model), and cytochrome P450 interactions to prioritize derivatives for in vitro testing .

Q. How do structural modifications influence the compound’s activity in antimicrobial assays?

- Methodology :

- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing -OCH₃ with -OCF₃ or -Cl). Test against Gram-positive (e.g., S. aureus) and fungal (C. albicans) strains via broth microdilution (MIC assays). The trifluoromethyl group enhances lipophilicity and membrane penetration, while methoxy groups may reduce toxicity .

- Mechanistic Probes : Use fluorescence-based assays (e.g., SYTOX Green uptake) to evaluate membrane disruption. Compare with control compounds lacking the trifluoromethyl group .

Q. What strategies are effective in resolving contradictions in bioactivity data across studies?

- Methodology :

- Data Harmonization : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability. Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

- Meta-Analysis : Pool data from multiple studies (e.g., ChEMBL, PubChem) to identify trends. Use statistical tools (ANOVA, PCA) to isolate confounding variables like impurity profiles or solvent effects .

Experimental Design Considerations

Q. How to design in vitro assays for evaluating metabolic stability?

- Methodology :

- Liver Microsome Assays : Incubate the compound (1–10 µM) with human liver microsomes (HLM) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 mins. Calculate intrinsic clearance (Cl₍int₎) using the half-life method .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. The trifluoromethyl group may reduce CYP-mediated oxidation, enhancing metabolic stability compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.